1-Cyclopropyl-2-(4-(4-Fluorbenzyl)piperazin-1-yl)ethanol-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

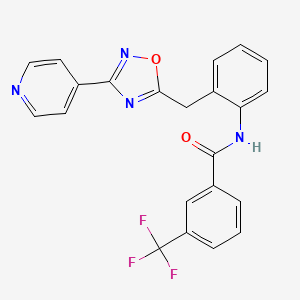

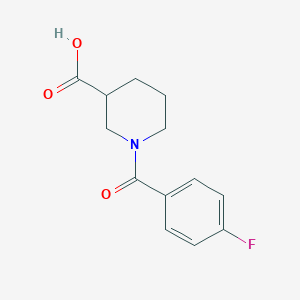

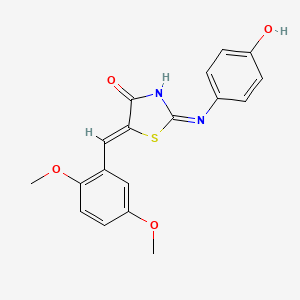

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a cyclopropyl group, a fluorobenzyl group, and a piperazine ring, making it a complex and interesting molecule for various research fields.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary target of the compound “1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride” is Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a key enzyme involved in DNA repair and genomic stability. It plays a crucial role in the base excision repair pathway, which is responsible for repairing single-strand breaks in DNA .

Mode of Action

The compound interacts with its target, PARP, and inhibits its activity . This inhibition results in the accumulation of DNA damage in the cancer cells, leading to cell death . The compound’s interaction with PARP is competitive, meaning it competes with the natural substrate of the enzyme for the active site .

Biochemical Pathways

The inhibition of PARP by the compound affects the DNA repair pathwayThis leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Pharmacokinetics

The compound’s effectiveness against human breast cancer cells suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is the loss of cell viability in human breast cancer cells . This is likely due to the accumulation of DNA damage resulting from the inhibition of PARP . The compound has been observed to produce a loss of cell viability of MCF-10A cells with IC 50 values of 46.9 and 52.3 µM for compounds 5a and 5e, respectively .

Zukünftige Richtungen

Future research could focus on further exploring the properties and potential applications of this compound. For instance, the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety could be a promising direction .

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a role in biochemical reactions. For instance, it has been found to inhibit tyrosinase (TYR), a type 3 copper-containing enzyme . This enzyme is the rate-limiting factor in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds to give eumelanin and pheomelanin .

Cellular Effects

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has shown to exert antimelanogenic effects on B16F10 cells in absence of cytotoxicity . This suggests that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it acts as a competitive inhibitor of tyrosinase . Docking analysis suggested its binding mode into Agaricus bisporus tyrosinase (AbTYR) and into modelled human TYR .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-[4-(4-Fluorobenzyl)piperazin-1-yl]ethanol

- 1-Cyclopropyl-2-(4-((4-fluorobenzyl)sulfonyl)piperazin-1-yl)ethanol

Uniqueness

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride stands out due to its unique combination of a cyclopropyl group, a fluorobenzyl group, and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O.2ClH/c17-15-5-1-13(2-6-15)11-18-7-9-19(10-8-18)12-16(20)14-3-4-14;;/h1-2,5-6,14,16,20H,3-4,7-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGHRYVSDRXFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC3=CC=C(C=C3)F)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)